molecular formula C12H17N3O B1519440 1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide CAS No. 1132702-18-1

1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide

Cat. No. B1519440
CAS RN: 1132702-18-1
M. Wt: 219.28 g/mol
InChI Key: OOCFPTIGXLHTRJ-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)methylpyrrolidine-2-carboxamide, also known as 3-Amino-1-methylpyrrolidine-2-carboxamide (AMP), is a synthetic molecule belonging to the class of pyrrolidines. It is an important starting material for the synthesis of heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. AMP is also used as a building block for the synthesis of other heterocyclic compounds, such as pyrrolidines and piperidines.

Scientific Research Applications

Potential Anti-HIV Activity

A study by Tamazyan et al. (2007) on a structurally related compound, "1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide," demonstrated its potential as an anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. The molecule's conformation and hydrogen bonding with solvent molecules were analyzed to understand its inhibitory properties (Tamazyan et al., 2007).

HDAC Inhibition for Cancer Therapy

Another compound, "N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103)," was identified as a selective histone deacetylase (HDAC) inhibitor with implications in cancer therapy. It demonstrated the ability to block cancer cell proliferation and induce apoptosis, showing promise as an anticancer drug (Zhou et al., 2008).

Antiproliferative Activity

The synthesis and antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, compounds related to the initial query, were explored by van Rensburg et al. (2017). These compounds showed activity against phospholipase C enzyme, with modifications on the 3-amino and 2-aryl carboxamide functionalities influencing their activity (van Rensburg et al., 2017).

Antibacterial and DNA Binding Properties

Research by Abu-Youssef et al. (2010) on silver(I) complexes with pyridine-derived ligands showed considerable antimicrobial activity against various bacteria and yeast, including Candida albicans. These complexes also demonstrated DNA binding capabilities, suggesting a multifaceted mechanism of action (Abu-Youssef et al., 2010).

Material Science Applications

Yang and Lin (1995) utilized a diamine derived from a similar core structure to synthesize polyamides and polyimides for applications in materials science. These polymers exhibited remarkable thermal stability and were amorphous, highlighting their potential in high-performance materials (Yang & Lin, 1995).

properties

IUPAC Name

1-[(3-aminophenyl)methyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-4-1-3-9(7-10)8-15-6-2-5-11(15)12(14)16/h1,3-4,7,11H,2,5-6,8,13H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCFPTIGXLHTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=CC=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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